
3-Hydroxy-6-methylheptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-6-methylheptan-2-one is an organic compound belonging to the class of tertiary alcohols. It has the molecular formula C8H16O2 and a molecular weight of 144.215 g/mol . This compound is characterized by the presence of a hydroxy group (-OH) attached to a saturated carbon atom, making it a tertiary alcohol . It is used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
3-Hydroxy-6-methylheptan-2-one can be synthesized through several methods. One common method involves the aldol condensation of isovaleral and acetone in the presence of a basic substance. This reaction forms a condensate containing 4-hydroxy-6-methylheptan-2-one, which is then subjected to hydrogenation under dehydration conditions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes. A mixture of isovaleral and acetone is continuously fed into a reactor maintained at a predetermined temperature, along with a basic substance. The resulting mixture is continuously drawn out after a predetermined residence time, ensuring efficient and scalable production .
化学反応の分析
Types of Reactions
3-Hydroxy-6-methylheptan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or primary alcohols.
Substitution: Formation of halogenated compounds or other substituted derivatives.
科学的研究の応用
3-Hydroxy-6-methylheptan-2-one has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 3-Hydroxy-6-methylheptan-2-one involves its interaction with specific molecular targets. It is known to interact with epididymal-specific lipocalin-9 in humans . The hydroxy group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways and reactions.
類似化合物との比較
Similar Compounds
6-Hydroxy-6-methylheptan-2-one: Another tertiary alcohol with similar structural features.
3-Heptanone, 6-methyl-: A ketone with a similar carbon backbone.
4-Hydroxy-6-methylheptan-2-one: A structural isomer with different functional group positioning.
Uniqueness
3-Hydroxy-6-methylheptan-2-one is unique due to its specific hydroxy group positioning, which imparts distinct chemical reactivity and biological interactions. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
特性
CAS番号 |
687638-86-4 |
|---|---|
分子式 |
C8H16O2 |
分子量 |
144.21 g/mol |
IUPAC名 |
3-hydroxy-6-methylheptan-2-one |
InChI |
InChI=1S/C8H16O2/c1-6(2)4-5-8(10)7(3)9/h6,8,10H,4-5H2,1-3H3 |
InChIキー |
IUPOQZQYWZEIPA-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC(C(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


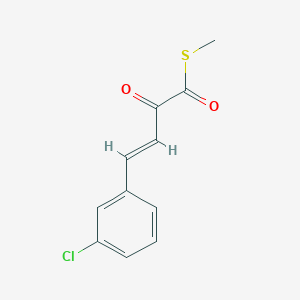
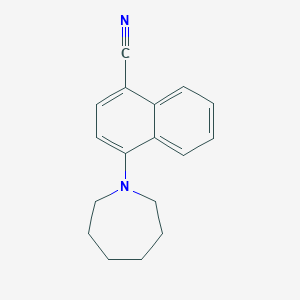
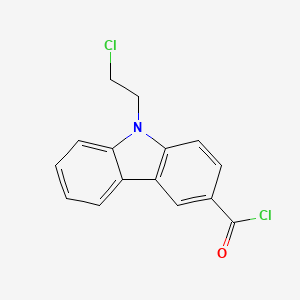
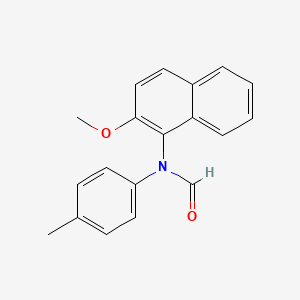
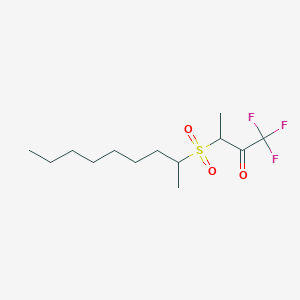
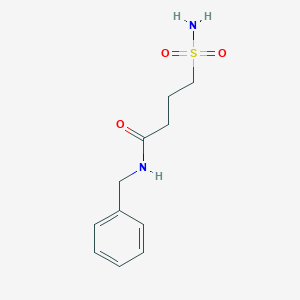
![2-(5-Ethyltricyclo[3.2.2.0~2,4~]nonan-1-yl)-N-methylpropan-2-amine](/img/structure/B12527149.png)
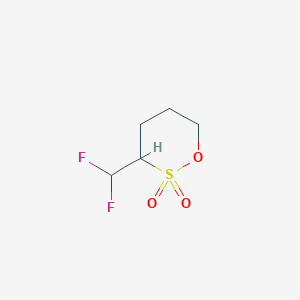
![1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(4-piperidinylmethyl)-](/img/structure/B12527154.png)
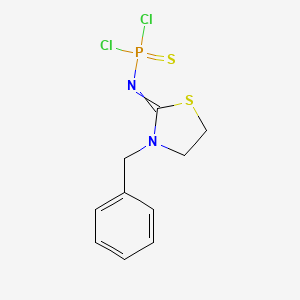
![7-(1-Aminoethyl)-6-bromo-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12527164.png)

![Thiourea, [1-methyl-1-(4-phenoxyphenyl)ethyl]-](/img/structure/B12527176.png)
![(1S,2S)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine](/img/structure/B12527178.png)
